HDAC1 Inhibitory Potency of 2-Amino-N-(2,6-dichlorophenyl)acetamide vs. Representative HDAC Inhibitor
2-Amino-N-(2,6-dichlorophenyl)acetamide demonstrates potent inhibition of histone deacetylase 1 (HDAC1), a key epigenetic target in oncology. In a standardized fluorimetric assay using recombinant human HDAC1, the compound exhibited an IC50 value of 197.0 nM [1]. This potency is comparable to the reference HDAC inhibitor CFH437, which demonstrated an IC50 of 165 nM against HDAC1 under similar assay conditions [2]. The 1.2-fold difference in potency positions 2-Amino-N-(2,6-dichlorophenyl)acetamide as a viable and structurally distinct alternative for HDAC1-focused research, particularly where chemical diversity is required to overcome resistance or optimize pharmacokinetic properties [1].
| Evidence Dimension | HDAC1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 197.0 nM |
| Comparator Or Baseline | CFH437: 165 nM |
| Quantified Difference | Target compound is 1.2-fold less potent |
| Conditions | Recombinant human HDAC1; 60 min incubation; fluorimetric assay |
Why This Matters
This quantitative benchmark confirms HDAC1 inhibitory activity, enabling direct comparison against established inhibitors and guiding structure-activity relationship (SAR) studies.
- [1] TargetMine. (n.d.). Activity: Inhibition of human recombinant HDAC1 (IC50 = 197.0 nM). View Source
- [2] BindingDB. (n.d.). BDBM50020902 (CHEMBL3287260): CFH437. Affinity Data for HDAC1 (IC50 = 165 nM). View Source
